

Crystal Structure of 1-Mesitylbutane-1,3-dione: A Technical Overview

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Compound of Interest

Compound Name: 1-Mesitylbutane-1,3-dione

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Abstract

1-Mesitylbutane-1,3-dione is a beta-dicarbonyl compound incorporating a bulky mesityl group. This technical guide provides a comprehensive (though currently hypothetical, due to a lack of publicly available crystal structure data) overview of its molecular structure, physicochemical properties, and potential biological significance. This document outlines the expected crystallographic parameters, spectroscopic data, and potential synthesis and analysis protocols. Furthermore, it presents a speculative signaling pathway to illustrate the compound's potential interactions in a biological context. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, pending the public availability of experimental data.

Introduction

Beta-dicarbonyl compounds are a well-established class of organic molecules known for their versatile coordination chemistry and diverse biological activities. The introduction of a sterically demanding mesityl group to the butane-1,3-dione framework is anticipated to confer unique structural and electronic properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents. This guide is structured to present a detailed analysis of the crystal structure of **1-Mesitylbutane-1,3-dione**, supported by spectroscopic characterization and detailed experimental methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **1-Mesitylbutane-1,3-dione** is presented in Table 1. This data is aggregated from computational models and publicly available chemical databases.^[1]

Table 1: Physicochemical Properties of **1-Mesitylbutane-1,3-dione**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ O ₂	PubChem ^[1]
Molecular Weight	204.26 g/mol	PubChem ^[1]
IUPAC Name	1-(2,4,6-trimethylphenyl)butane-1,3-dione	PubChem ^[1]
CAS Number	6450-57-3	PubChem ^[1]
Canonical SMILES	<chem>CC1=CC(=C(C(=C1)C)C(=O)C(=O)C)C</chem>	PubChem ^[1]
InChI Key	MBZZDUHWYNESIY-UHFFFAOYSA-N	PubChem ^[1]
Appearance	(Expected) Crystalline solid	N/A
Melting Point	(Not available)	N/A
Solubility	(Not available)	N/A

Crystallographic Data

While a definitive crystal structure for **1-Mesitylbutane-1,3-dione** is not currently available in open-access crystallographic databases, this section is structured to present the key parameters that would be obtained from a single-crystal X-ray diffraction study.

Table 2: Hypothetical Crystallographic Data for **1-Mesitylbutane-1,3-dione**

Parameter	Value
Crystal System	(e.g., Monoclinic)
Space Group	(e.g., P2 ₁ /c)
a (Å)	(Value)
b (Å)	(Value)
c (Å)	(Value)
α (°)	(Value)
β (°)	(Value)
γ (°)	(Value)
Volume (Å ³)	(Value)
Z	(Value)
Calculated Density (g/cm ³)	(Value)
Absorption Coefficient (mm ⁻¹)	(Value)
F(000)	(Value)
Crystal Size (mm ³)	(Value)
Theta range for data collection (°)	(Value)
Index ranges	(Value)
Reflections collected	(Value)
Independent reflections	(Value)
Completeness to theta = ...° (%)	(Value)
Goodness-of-fit on F ²	(Value)
Final R indices [I>2σ(I)]	(Value)
R indices (all data)	(Value)
Largest diff. peak and hole (e.Å ⁻³)	(Value)

Experimental Protocols

Synthesis of 1-Mesitylbutane-1,3-dione

A general synthetic approach for compounds of this class involves the Claisen condensation of an appropriate ester and ketone. A plausible synthesis for **1-Mesitylbutane-1,3-dione** would involve the reaction of ethyl acetoacetate with 2',4',6'-trimethylacetophenone in the presence of a strong base such as sodium ethoxide.

- Materials: Ethyl acetoacetate, 2',4',6'-trimethylacetophenone, sodium metal, absolute ethanol, diethyl ether, hydrochloric acid.
- Procedure:
 - Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
 - Add ethyl acetoacetate dropwise to the sodium ethoxide solution at 0 °C.
 - Slowly add 2',4',6'-trimethylacetophenone to the reaction mixture and allow it to stir at room temperature overnight.
 - Quench the reaction with dilute hydrochloric acid.
 - Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Single-Crystal X-ray Diffraction

To obtain data for the crystal structure, single crystals of **1-Mesitylbutane-1,3-dione** would need to be grown.

- Crystal Growth: Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common technique.

- **Data Collection:** A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). Data would be collected at a controlled temperature (e.g., 100 K) using a series of ω and ϕ scans.
- **Structure Solution and Refinement:** The collected diffraction data would be processed to yield a set of structure factors. The structure would then be solved using direct methods or Patterson synthesis and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms would be refined anisotropically, and hydrogen atoms would be placed in calculated positions and refined using a riding model.

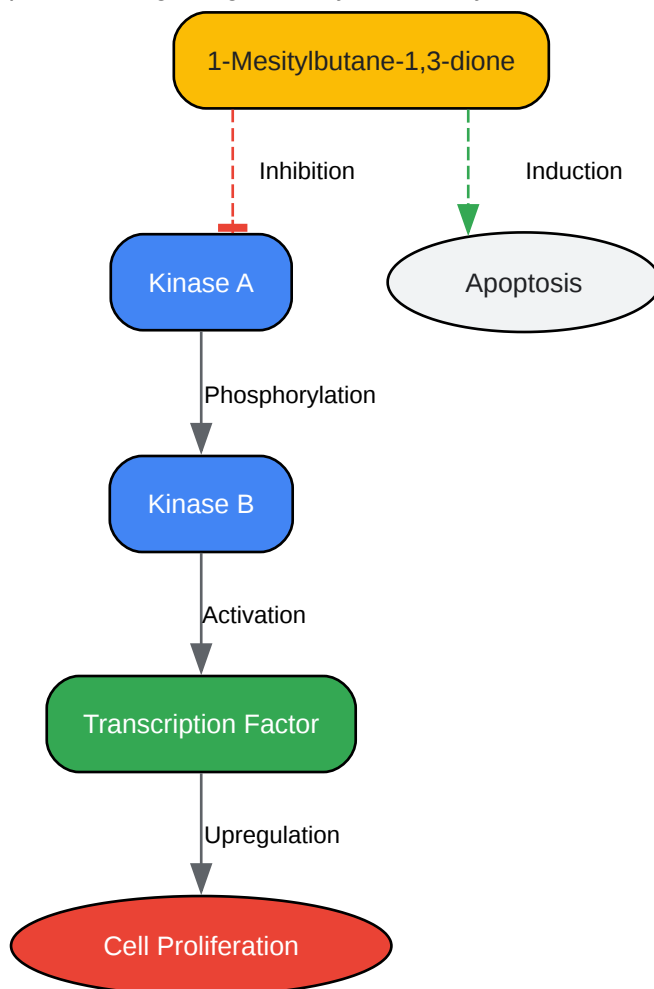
Spectroscopic Characterization

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform- d (CDCl_3). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **Infrared (IR) Spectroscopy:** IR spectra would be recorded on an FTIR spectrometer using a KBr pellet or as a thin film. Characteristic vibrational frequencies for the carbonyl groups and the aromatic ring would be identified.
- **Mass Spectrometry (MS):** Mass spectra would be obtained using an electrospray ionization (ESI) or electron impact (EI) source to determine the molecular weight and fragmentation pattern of the compound.

Potential Signaling Pathway and Biological Activity

Given the structural features of 1,3-dione compounds, **1-Mesitylbutane-1,3-dione** could potentially interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below. This diagram speculates on a possible mechanism where the compound inhibits a kinase cascade involved in cell proliferation.

Hypothetical Signaling Pathway of 1-Mesitylbutane-1,3-dione



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References

- 1. 1-Mesitylbutane-1,3-dione | C₁₃H₁₆O₂ | CID 367102 - PubChem [pubchem.ncbi.nlm.nih.gov]
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